Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is an organic compound with a complex structure that includes a cyanophenyl group and an oxooctanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate typically involves the reaction of ethyl cyanoacetate with an appropriate aryl halide under basic conditions. One common method is the use of a palladium-catalyzed coupling reaction, where ethyl cyanoacetate is reacted with 4-bromobenzonitrile in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ester group to an alcohol.
Substitution: The cyanophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives of the cyanophenyl group.
Scientific Research Applications
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, the nitrile group may interact with active sites of enzymes, altering their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 8-(4-cyanophenyl)-8-oxooctanoate can be compared with similar compounds such as:
Ethyl 2-(4-cyanophenyl)acetate: Similar structure but with a shorter carbon chain.
Ethyl 4-(4-cyanophenyl)-4-oxobutanoate: Contains a different carbonyl group position.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate: Features a different ester group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 8-(4-cyanophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)8-6-4-3-5-7-16(19)15-11-9-14(13-18)10-12-15/h9-12H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXXIIYGFLHIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292737 |
Source
|
Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-76-0 |
Source
|
Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.